molecular formula C13H21NO B11895925 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine

Cat. No.: B11895925
M. Wt: 207.31 g/mol
InChI Key: SFLIYHHHZRPGBP-UHFFFAOYSA-N
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Description

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine is a chemical compound with a complex structure that includes an indene backbone

Preparation Methods

The synthesis of 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of an indene derivative with ethyl iodide in the presence of a strong base, followed by the introduction of the dimethylamine group through reductive amination. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine can be compared with similar compounds such as:

    1-Methoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-N,N-diethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine: Similar structure but with diethylamine instead of dimethylamine

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-ethoxy-N,N-dimethyl-5,6,7,7a-tetrahydro-4H-inden-1-amine

InChI

InChI=1S/C13H21NO/c1-4-15-13-9-12(14(2)3)10-7-5-6-8-11(10)13/h9-10H,4-8H2,1-3H3

InChI Key

SFLIYHHHZRPGBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CCCCC2C(=C1)N(C)C

Origin of Product

United States

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